

# Application Notes and Protocols for Fidas-3 in Protein-Protein Interaction Analysis

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## Compound of Interest

Compound Name: *Fidas-3*

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## Introduction to Fidas-3 (Flow-Induced Dispersion Analysis)

Flow-Induced Dispersion Analysis (FIDA) is a powerful, in-solution technology for the characterization of biomolecular interactions, including protein-protein interactions. Marketed under instruments like the **Fidas-3**, this technique measures the hydrodynamic radius ( $R_h$ ) of molecules in their native state, providing quantitative data on binding affinity ( $K_d$ ), and kinetics ( $k_{on}$  and  $k_{off}$ ) with minimal sample consumption.<sup>[1][2][3]</sup>

The core principle of FIDA lies in monitoring the change in size of a fluorescently labeled or intrinsically fluorescent protein (the "indicator") as it interacts with its binding partner (the "analyte").<sup>[1][2]</sup> This interaction leads to a change in the apparent size of the indicator, which is measured by its diffusion characteristics in a microfluidic capillary under laminar flow. This immobilization-free approach avoids artifacts associated with surface-based techniques and allows for measurements in complex biological matrices such as cell lysates and plasma.<sup>[2]</sup>

## Key Advantages of Fidas-3 for Protein-Protein Interaction Analysis:

- **In-Solution Measurement:** Interactions are analyzed in their native state, providing more biologically relevant data.

- **Low Sample Consumption:** Requires only microliter or even nanoliter volumes of sample, conserving precious materials.[\[1\]](#)
- **Broad Affinity Range:** Capable of measuring both weak (mM) and strong (pM) interactions.
- **Kinetic Analysis:** Enables the determination of association ( $k_{on}$ ) and dissociation ( $k_{off}$ ) rates.
- **Complex Sample Compatibility:** Measurements can be performed directly in crude samples like cell lysates and serum.[\[2\]](#)
- **Quality Control:** Provides information on sample quality, including aggregation and polydispersity.

## Data Presentation: Quantitative Analysis of Protein-Protein Interactions

The **Fidas-3** system allows for the precise determination of key parameters that describe protein-protein interactions. Below are examples of quantitative data obtained from FIDA measurements.

### Binding Affinity ( $K_d$ ) and Kinetic Parameters ( $k_{on}$ , $k_{off}$ )

Interacti ng Proteins	Indicato r	Analyte	Method	Kd	kon (M- 1s-1)	koff (s- 1)	Referen ce
TNF- $\alpha$	TNF- $\alpha$ - alexa488	Adalimu mab	FIDA	1.52 nM	-	-	Pedersen et al., 2021
Affibody	Labeled Affibody	Rituxima b	FIDA	0.3 nM	$2.6 \times 10^6$	0.0008	Fidabio Tech Note
Spike- AF488	Spike- AF488	ACE2	FIDA	Not specified	-	-	Peak Proteins
Carbonic Anhydras e	Labeled CA	Small Molecule Inhibitors	FIDA	Not specified	-	-	Fidabio

Note: The table above is a compilation of data from various sources to illustrate the capabilities of FIDA. For detailed experimental conditions, please refer to the original publications.

## Experimental Protocols

### I. General Workflow for a FIDA Experiment

The general workflow for a protein-protein interaction analysis using **Fidas-3** involves sample preparation, instrument setup, data acquisition, and data analysis.



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General workflow for a FIDA experiment.

## II. Detailed Protocol: Binding Affinity Measurement of TNF- $\alpha$ and Adalimumab

This protocol is adapted from Pedersen et al., 2021 and describes the determination of the binding affinity between TNF- $\alpha$  and the therapeutic antibody Adalimumab.

### 1. Materials:

- Indicator: Recombinant human TNF- $\alpha$ , fluorescently labeled with Alexa Fluor 488 (TNF- $\alpha$ -alexa488).
- Analyte: Adalimumab.
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- **Fidas-3** Instrument: Equipped with a 488 nm light source and appropriate emission filters.

- Capillaries: Fused-silica capillaries as recommended by the instrument manufacturer.

## 2. Sample Preparation:

- Indicator Solution: Prepare a stock solution of TNF- $\alpha$ -alexa488 at a concentration of 100 nM in assay buffer.
- Analyte Titration Series: Prepare a serial dilution of Adalimumab in assay buffer. The concentration range should typically span from 0.1 to 100 times the expected  $K_d$ . For the TNF- $\alpha$ /Adalimumab interaction, a concentration range of 0 to 500 nM Adalimumab is appropriate.

## 3. Instrument Setup and Method:

- Assay Mode: Select the "Premix" method. In this mode, the indicator and analyte are mixed prior to injection, allowing the binding to reach equilibrium.
- Incubation: Mix equal volumes of the 100 nM TNF- $\alpha$ -alexa488 solution with each concentration of the Adalimumab titration series. Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
- Instrument Parameters:
  - Set the capillary temperature to 25°C.
  - Set the sample holder temperature to a stable temperature, for example, 15°C.
  - Define the injection and mobilization pressures according to the manufacturer's guidelines for the specific capillary dimensions.

## 4. Data Acquisition:

- Load the prepared samples into the instrument's autosampler.
- Initiate the run. The instrument will automatically inject a small plug of each sample into the capillary and monitor the dispersion of the fluorescent signal as it moves through the capillary.

#### 5. Data Analysis:

- The **Fidas-3** software will generate Taylorgrams (fluorescence intensity versus time) for each sample.
- The software calculates the apparent hydrodynamic radius ( $R_h$ ) from the width of the Taylorgram.
- Plot the apparent  $R_h$  of the TNF- $\alpha$ -alexa488 as a function of the Adalimumab concentration.
- Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 binding model) to determine the dissociation constant ( $K_d$ ). For the TNF- $\alpha$  and Adalimumab interaction, a more complex model may be required to account for the trimeric nature of TNF- $\alpha$  and the bivalency of the antibody.

### III. Detailed Protocol: Kinetic Measurement of Affibody-Rituximab Interaction

This protocol provides a general outline for determining the on-rate ( $k_{on}$ ) and off-rate ( $k_{off}$ ) of a protein-protein interaction, based on the principles of the "Capmix" method.

#### 1. Materials:

- Indicator: Fluorescently labeled Affibody.
- Analyte: Rituximab.
- Assay Buffer: A suitable buffer that maintains the stability and activity of both proteins (e.g., PBS or HEPES-buffered saline).
- **Fidas-3** Instrument: As described above.
- Capillaries: As recommended by the manufacturer.

#### 2. Sample Preparation:

- Indicator Solution: Prepare a stock solution of the labeled Affibody at a fixed concentration in assay buffer.

- Analyte Solutions: Prepare a range of concentrations of Rituximab in assay buffer.

### 3. Instrument Setup and Method:

- Assay Mode: Select the "Capmix" method. In this mode, the indicator and analyte are mixed inside the capillary, allowing for the real-time monitoring of the binding event.
- Instrument Parameters:
  - Set the desired temperature for the interaction.
  - Define a series of mobilization pressures. By varying the pressure, the time the molecules have to interact within the capillary is altered, which is crucial for kinetic analysis.

### 4. Data Acquisition:

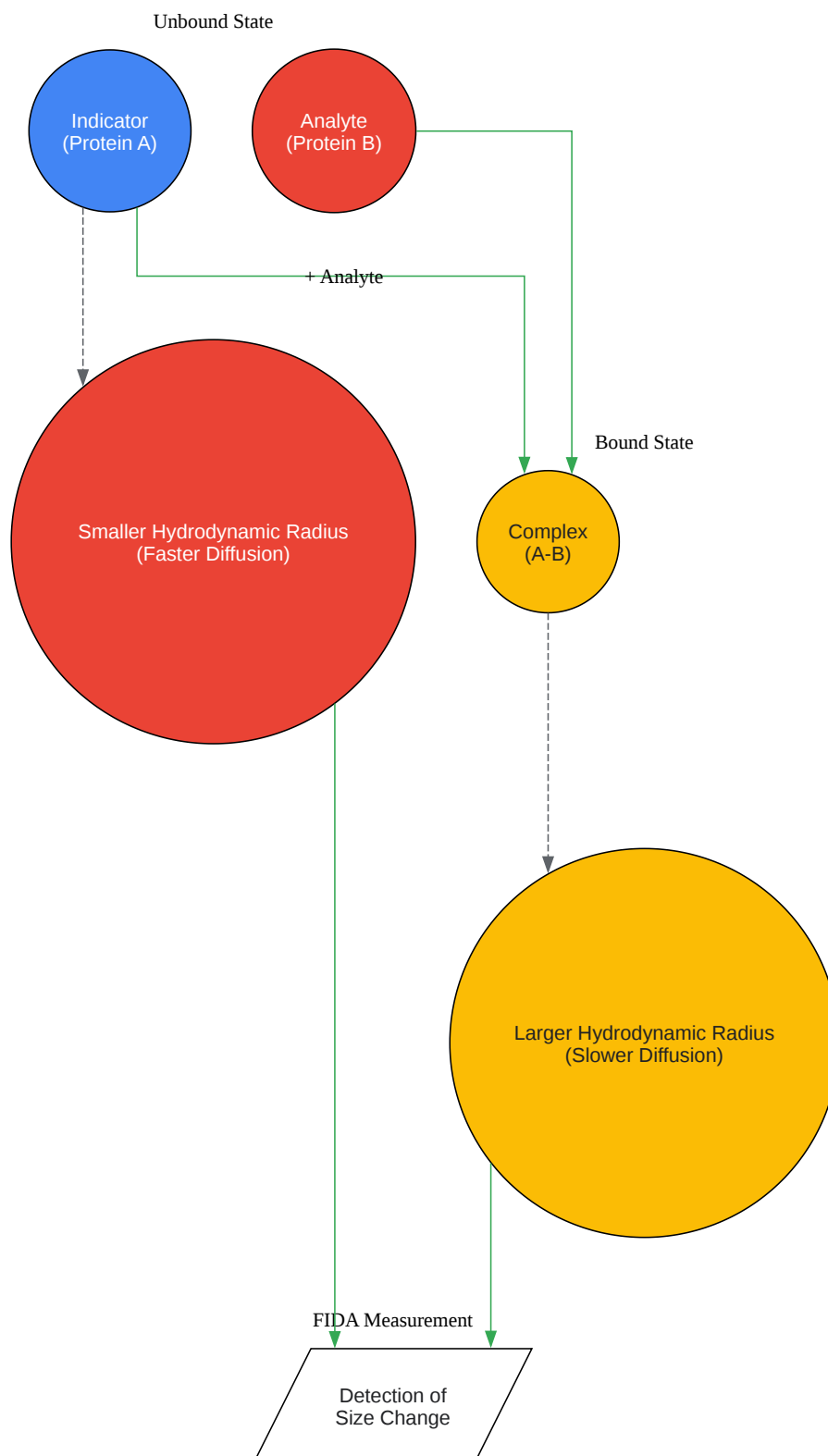
- Load the indicator and analyte solutions into the autosampler.
- The instrument will first fill the capillary with the analyte solution. Then, a small plug of the indicator solution is injected.
- As the indicator plug is mobilized through the analyte-filled capillary, binding occurs, and the change in the apparent size of the indicator is measured over time.
- This process is repeated for different analyte concentrations and mobilization pressures.

### 5. Data Analysis:

- The **Fidas-3** software analyzes the Taylorgrams obtained at different interaction times (controlled by the mobilization pressure).
- The data is fitted to a kinetic binding model that takes into account both the association and dissociation of the complex during its transit through the capillary.
- This analysis yields the association rate constant ( $k_{on}$ ) and the dissociation rate constant ( $k_{off}$ ). The dissociation constant ( $K_d$ ) can then be calculated as  $k_{off}/k_{on}$ .

## Signaling Pathways and Logical Relationships

The following diagram illustrates the principle of FIDA for detecting a protein-protein interaction.



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Principle of FIDA for protein interaction.

## Conclusion

The **Fidas-3** platform, based on Flow-Induced Dispersion Analysis, offers a robust and versatile solution for the quantitative analysis of protein-protein interactions. Its ability to perform measurements in solution with minimal sample consumption makes it an invaluable tool for researchers in basic science and drug development. The detailed protocols and application examples provided here serve as a starting point for designing and executing successful FIDA experiments for the characterization of a wide range of protein-protein interactions.

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